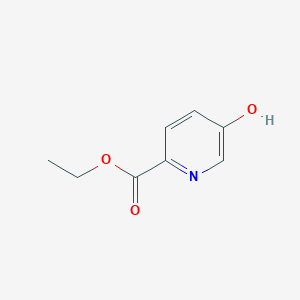

5-Hydroxypyridine-2-carboxylic acid ethyl ester

Vue d'ensemble

Description

5-Hydroxypyridine-2-carboxylic acid ethyl ester is a chemical compound that belongs to the class of pyridine derivatives. It is known for its role as a β-lactamase inhibitor, which means it can block the activity of β-lactamase enzymes that bacteria produce to resist antibiotics

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Hydroxypyridine-2-carboxylic acid ethyl ester can be synthesized using chemoenzymatic techniques. This method involves the use of both chemical and enzymatic steps to achieve the desired product . The specific reaction conditions and reagents used in the synthesis can vary, but typically involve the use of pyridine derivatives and ethylating agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of ethyl 5-hydroxypyridine-2-carboxylate may involve large-scale chemical synthesis processes. These processes are designed to be cost-effective and efficient, often utilizing automated systems to control reaction parameters and ensure high yields of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxypyridine-2-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of ethyl 5-hydroxypyridine-2-carboxylate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of ethyl 5-hydroxypyridine-2-carboxylate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Applications De Recherche Scientifique

5-Hydroxypyridine-2-carboxylic acid ethyl ester has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It serves as a β-lactamase inhibitor, making it valuable in studies related to antibiotic resistance.

Medicine: Its role as a β-lactamase inhibitor also makes it a potential candidate for the development of new antibiotics.

Industry: It is used in the production of various chemical products and intermediates.

Mécanisme D'action

The mechanism of action of ethyl 5-hydroxypyridine-2-carboxylate involves its ability to bind to the active site of β-lactamase enzymes. By doing so, it blocks the enzyme’s ability to bind to and hydrolyze β-lactam antibiotics, thereby preventing the bacteria from developing resistance to these antibiotics . This mechanism is crucial for its effectiveness as a β-lactamase inhibitor.

Comparaison Avec Des Composés Similaires

5-Hydroxypyridine-2-carboxylic acid ethyl ester can be compared with other β-lactamase inhibitors, such as clavulanic acid and sulbactam. While all these compounds share the ability to inhibit β-lactamase enzymes, ethyl 5-hydroxypyridine-2-carboxylate is unique in its specific chemical structure and the particular pathways it targets . Other similar compounds include:

Clavulanic Acid: Another β-lactamase inhibitor used in combination with antibiotics.

Sulbactam: A β-lactamase inhibitor often used with penicillins.

Tazobactam: A β-lactamase inhibitor used with piperacillin.

This compound stands out due to its specific binding affinity and the potential for use in novel antibiotic formulations.

Activité Biologique

5-Hydroxypyridine-2-carboxylic acid ethyl ester, also known as ethyl 5-hydroxypyridine-2-carboxylate, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial effects, supported by data tables and relevant case studies.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_8H_9NO_3

- Molecular Weight : 169.16 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-hydroxypyridine derivatives. For instance, research indicates that compounds derived from this structure exhibit selective cytotoxicity against various cancer cell lines.

Case Study: A549 Cell Line

- Objective : Evaluate the anticancer activity against A549 human lung adenocarcinoma cells.

- Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

| Concentration (µM) | Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 72 |

| 100 | 50 |

The results indicated a dose-dependent decrease in cell viability, suggesting significant anticancer activity at higher concentrations.

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against several pathogenic strains.

Case Study: Antimicrobial Efficacy

- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae.

- Method : Disc diffusion method was employed to determine the inhibition zones.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| MRSA | 15 |

| E. coli | 20 |

| K. pneumoniae | 18 |

These findings reveal that the compound exhibits promising antimicrobial activity, particularly against gram-positive bacteria like MRSA.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and bacterial infection pathways. The hydroxyl and carboxylic groups are believed to play crucial roles in these interactions by facilitating hydrogen bonding and enhancing solubility in biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| Ethyl 4-pyridinecarboxylate | Moderate | Low |

| Methyl pyridine-2-carboxylate | High | Moderate |

| Ethyl 5-hydroxypyridine-2-carboxylate | High | High |

This table illustrates that while other compounds exhibit varying degrees of biological activity, the ethyl ester form shows enhanced efficacy in both anticancer and antimicrobial domains.

Propriétés

IUPAC Name |

ethyl 5-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPZHDRIHBGYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630979 | |

| Record name | Ethyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65275-12-9 | |

| Record name | Ethyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.